molecular formula C21H26N4O2 B2858771 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 900289-71-6

3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2858771
CAS No.: 900289-71-6
M. Wt: 366.465
InChI Key: BODLFMDQBFYQLP-UHFFFAOYSA-N
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Description

The compound 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS: 901860-10-4) is a pyrazolo[1,5-a]pyrimidine derivative featuring:

  • A 3,4-dimethoxyphenyl group at position 3, contributing electron-donating and steric effects.
  • Methyl groups at positions 2 and 5, enhancing hydrophobicity and metabolic stability.

This scaffold is associated with diverse biological activities, including kinase inhibition and receptor antagonism, depending on substituent modifications.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-14-12-19(24-10-6-5-7-11-24)25-21(22-14)20(15(2)23-25)16-8-9-17(26-3)18(13-16)27-4/h8-9,12-13H,5-7,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODLFMDQBFYQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid, with catalysts like hydrochloric acid or sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halogens, amines, or thiols .

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs) or as a modulator of receptor activity. The compound’s effects are mediated through the binding to active sites or allosteric sites on the target proteins, leading to alterations in cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects at Key Positions

The pyrazolo[1,5-a]pyrimidine core allows structural diversification at positions 3, 5, and 7. Below is a comparative analysis of substituents and their impacts:

Key Structural and Functional Insights

Position 3 Modifications
  • This substituent is electron-rich, favoring π-π stacking interactions in kinase binding pockets .
  • Pyridinyl (NBI 30775/R121919) : Enhances CRF1 receptor binding through nitrogen-mediated hydrogen bonding. The dimethyl and methyl groups on the pyridine ring optimize lipophilicity for blood-brain barrier penetration .
Position 7 Modifications
  • Dipropylamino (NBI 30775/R121919): Linear alkyl chains enhance lipophilicity, favoring membrane permeability but possibly reducing selectivity due to non-specific interactions .
  • Trifluoromethylphenylamine () : The CF3 group improves metabolic stability and introduces strong electron-withdrawing effects, which may alter binding kinetics in kinase inhibitors .

Biological Activity

3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications, particularly in cancer treatment and enzyme inhibition. This article reviews its biological activity, including its mechanism of action, synthesis methods, and relevant case studies.

Chemical Structure

The compound's structure features a pyrazolo[1,5-a]pyrimidine core fused with a piperidine ring and substituted with a 3,4-dimethoxyphenyl group and two methyl groups. This unique substitution pattern is believed to enhance its biological activity and chemical reactivity.

Biological Activity Overview

This compound exhibits various biological activities:

  • Anticancer Activity : The compound has shown potential as an anticancer agent by inhibiting key cellular pathways involved in tumor growth.
  • Enzyme Inhibition : It may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
  • Antiviral and Anti-inflammatory Properties : Preliminary studies suggest it might also possess antiviral and anti-inflammatory effects.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is proposed to bind to active or allosteric sites on target proteins, leading to alterations in cellular signaling pathways. For instance, it has been evaluated for its inhibitory effects on essential cancer targets such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) .

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness against various cancer cell lines and its potential as a multitarget inhibitor:

  • Anticancer Efficacy : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant cytotoxicity against MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer) cell lines. Notably, one derivative showed IC50 values ranging from 0.3 to 24 µM against these targets .
  • Inhibition of Cancer Cell Migration : In vitro assays indicated that the compound effectively inhibited tumor growth and induced apoptosis in MCF-7 cells while suppressing cell migration and cell cycle progression .
  • Molecular Docking Studies : These studies have provided insights into the binding modes of the compound to protein targets, reinforcing its potential as an effective inhibitor for cancer treatment .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other compounds in the pyrazolo-pyrimidine class:

Compound NameBiological ActivityIC50 ValuesNotes
Pyrazolo[3,4-d]pyrimidineAnticancer0.3–24 µMEffective against multiple cancer cell lines
DinaciclibCDK Inhibitor<10 nMPotent against various cancers
IbrutinibBTK Inhibitor<10 nMUsed in hematological malignancies

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include cyclization reactions under acidic or basic conditions using solvents like ethanol or acetic acid .

Q & A

Q. What are the molecular formula and key structural features of 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine?

The compound has the molecular formula C₂₅H₂₈N₆O₂ and features:

  • A pyrazolo[1,5-a]pyrimidine core with methyl groups at positions 2 and 5.
  • A 3,4-dimethoxyphenyl substituent at position 3.
  • A piperidin-1-yl group at position 7, contributing to its lipophilicity and potential receptor interactions.
    Structural confirmation via X-ray crystallography or spectroscopic methods (e.g., NMR, MS) is critical for validation .

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves:

Core formation : Cyclocondensation of aminopyrazoles with β-diketones or enaminones under reflux (ethanol/methanol).

Functionalization : Introduction of substituents via nucleophilic substitution or cross-coupling reactions.

Piperidine incorporation : Reaction with piperidine derivatives under basic conditions (e.g., K₂CO₃, DMF) .
Key steps require optimization of solvent, temperature, and catalysts (e.g., Pd for cross-coupling) .

Q. What biological activities are reported for pyrazolo[1,5-a]pyrimidine derivatives?

This class exhibits:

  • Enzyme inhibition (e.g., kinase, PDE inhibitors).
  • Anticancer activity via apoptosis induction or cell cycle arrest.
  • Antimicrobial effects against bacterial/fungal strains.
    Specific activities depend on substituents; dimethoxyphenyl and piperidine groups may enhance target affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield and purity?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility for heterocyclic intermediates.
  • Catalysts : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings to introduce aryl groups.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 30min) and improves regioselectivity .
  • Purity monitoring : TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize target interactions and binding mechanisms?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD, kon/koff).
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
  • Crystallography : Resolves binding modes (e.g., piperidine group in hydrophobic pockets) .
  • Computational docking (AutoDock, Glide) : Predicts binding poses using homology models of targets .

Q. How can contradictions in reported biological activities be resolved?

  • Comparative assays : Standardize cell lines (e.g., HepG2 for cytotoxicity) and protocols (MTT vs. resazurin assays).
  • SAR studies : Systematically vary substituents (e.g., replacing piperidine with morpholine) to isolate activity drivers .
  • Meta-analysis : Pool data from multiple studies to identify consensus targets (e.g., kinases vs. GPCRs) .

Q. What computational methods predict pharmacokinetic properties?

  • ADMET prediction (QikProp, SwissADME) : Estimates logP (∼3.5), solubility (∼0.1 mg/mL), and CYP450 interactions.
  • Molecular Dynamics (MD) simulations : Models blood-brain barrier permeability, influenced by the dimethoxyphenyl group .
  • PBPK modeling : Extrapolates in vitro data to in vivo dosing regimens .

Q. How do structural modifications impact activity and selectivity?

  • Piperidine substitution : Replacing with bulkier groups (e.g., 4-methylpiperazine) may enhance CNS penetration.
  • Methoxy group removal : Reduces metabolic stability but increases polarity.
  • Trifluoromethyl addition : Improves target affinity via hydrophobic interactions .

Q. What analytical techniques confirm structural integrity?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for methoxy (δ 3.8–4.0 ppm) and pyrimidine protons (δ 7.5–8.5 ppm).
  • HRMS : Verify molecular ion [M+H]<sup>+</sup> at m/z 444.2274.
  • PXRD : Detects polymorphic forms affecting solubility .

Q. What models evaluate therapeutic potential?

  • In vitro :
    • Kinase inhibition : Screen against a panel (e.g., EGFR, VEGFR2) using ATP-Glo assays.
    • Cytotoxicity : 3D tumor spheroids for mimicking in vivo conditions.
  • In vivo :
    • Xenograft models : Assess tumor growth inhibition in nude mice.
    • PK/PD studies : Measure plasma half-life and tissue distribution .

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